N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by an ethyl group at the N1 position and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position.
Properties
IUPAC Name |
N-ethyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-11-6-7-12(10(2)9-11)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCHRZQJLKKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate oxalamide precursor with a substituted phenyl derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits several biological activities that may be harnessed for therapeutic purposes:
1. Neurological Disorders : The compound has shown potential in modulating pathways associated with neurological conditions, suggesting applications in treating diseases such as Alzheimer's or Parkinson's.
2. Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit antiproliferative effects through mechanisms such as reactive oxygen species (ROS)-mediated apoptosis in cancer cells .
3. Enzyme Inhibition : The interactions of this compound with specific enzymes can lead to alterations in their activity, providing insights into its mechanism of action and potential therapeutic applications.
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of palladium(II) complexes derived from compounds similar to this compound. The findings suggested that these complexes induce mitochondrial apoptosis in cancer cells through ROS generation, highlighting the compound's potential in oncology .
Case Study 2: Neurological Pathways
Research focusing on the modulation of neurotransmitter systems revealed that derivatives of this compound could influence synaptic transmission and neuroprotection, indicating their applicability in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites, modulating the activity of the target and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide
- Structure: This oxalamide derivative () features bis-imidazolidinone substituents, which introduce additional hydrogen-bonding sites and steric bulk compared to the target compound.
- Physical Properties :
- Yield: 86%
- Melting Point: 215–217°C
- Rf Value: 0.41 (indicative of moderate polarity)
- Functional Implications: The imidazolidinone groups enhance rigidity and may improve binding affinity to protein targets, such as kinases or proteases. In contrast, the target compound’s pyrrolidone moiety could confer improved solubility and membrane permeability due to its lactam ring’s polarity .
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (). Phthalimides are rigid, planar structures, unlike the flexible oxalamide backbone of the target compound.
- Applications : Primarily used in polymer synthesis (e.g., polyimides). The chlorine atom facilitates nucleophilic substitution reactions, enabling polymerization. The target compound’s lack of halogens and presence of ethyl/pyrrolidone groups suggest divergent applications, likely in bioactivity rather than materials science .
General Trends in Oxalamide Derivatives
- Polarity and Solubility: The target compound’s pyrrolidone ring increases polarity compared to purely aromatic substituents (e.g., in 3-chloro-N-phenyl-phthalimide). Imidazolidinone-containing oxalamides () exhibit higher melting points (>200°C), likely due to intermolecular hydrogen bonding, whereas the target compound’s melting point is expected to be lower (unreported).
- Synthetic Accessibility: The target compound’s synthesis may involve amidation of oxalic acid derivatives with ethylamine and a substituted aniline precursor. ’s bis-imidazolidinone derivative required multi-step synthesis (86% yield), suggesting that simpler oxalamides like the target compound could be synthesized more efficiently.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Flexibility vs. In contrast, phthalimides () are rigid and better suited for high-temperature polymer applications .
- Role of Pyrrolidone: The 2-oxopyrrolidin-1-yl group in the target compound may improve blood-brain barrier penetration, a critical factor for CNS drug candidates.
- Analytical Methods : Structural elucidation of such compounds often employs X-ray crystallography using programs like SHELX (), which is widely used for small-molecule refinement. This suggests that the target compound’s crystal structure, if determined, would likely rely on similar computational tools .
Biological Activity
N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H26N4O3. The compound features an oxalamide moiety and a pyrrolidinone ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O3 |
| CAS Number | 941957-83-1 |
| Molecular Weight | 342.44 g/mol |
| Structural Features | Oxalamide and pyrrolidinone rings |
Research indicates that compounds with similar structures may interact with various biological targets, potentially modulating enzyme activity or receptor function. The specific interactions of this compound with biological systems are still under investigation, but preliminary studies suggest it may have therapeutic applications in treating neurological disorders due to its ability to influence specific signaling pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, the compound has been tested against various cell lines to assess its cytotoxicity and potential as an anticancer agent. The results indicate promising activity, with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Antimicrobial Activity : Research on similar oxalamide derivatives has shown significant antibacterial properties, indicating that this compound may exhibit similar effects .
- Neurological Applications : A study focusing on the modulation of neurotransmitter systems highlighted the potential of oxalamide compounds in treating conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the oxalamide moiety can significantly impact its potency and selectivity for biological targets.
| Compound Variant | IC50 (µM) | Biological Activity |
|---|---|---|
| N1-Ethyl-N2-(3-methylphenyl)oxalamide | 15 | Moderate inhibition of cell growth |
| N1-Ethyl-N2-(4-chlorophenyl)oxalamide | 7 | Stronger inhibition compared to variant |
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 resolve the oxalamide backbone (e.g., carbonyl signals at ~165–170 ppm) and substituents like the ethyl group (~1.1 ppm, triplet) and pyrrolidinone ring (δ 2.0–3.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles, torsion parameters, and hydrogen-bonding networks .
How do hydrogen-bonding interactions influence the compound’s crystal packing and stability?
Advanced Research Question
Graph set analysis (Etter’s method) identifies recurring motifs like D (donor) and A (acceptor) patterns. The oxalamide’s carbonyl groups often form N–H···O bonds with adjacent molecules, creating chains (C(4) motifs) or rings (R2²(8)), stabilizing the lattice . Computational tools (e.g., Mercury) can model these interactions using crystallographic data .
What role does this compound play in modulating polymer crystallization, and how is nucleation efficiency quantified?
Advanced Research Question
Oxalamides act as nucleating agents in semi-crystalline polymers (e.g., polyhydroxyalkanoates). Nucleation efficiency is assessed via differential scanning calorimetry (DSC) by measuring the increase in crystallization temperature (Tc) during cooling scans. A 5–10°C rise in Tc indicates strong nucleation activity .
How can researchers design in vitro assays to evaluate its biological activity, particularly in cancer models?
Advanced Research Question
- Cell Viability Assays : Treat cancer cell lines (e.g., M21) with the compound at IC50 concentrations (determined via dose-response curves) and measure viability using MTT or resazurin assays .
- Competitive Binding Studies : Use fluorescent probes (e.g., EBI) to assess target engagement. Gel electrophoresis and Western blotting (anti-β-tubulin) validate effects on microtubule dynamics .
What computational tools predict this compound’s pharmacokinetic and drug-likeness properties?
Advanced Research Question
SwissADME predicts logP (lipophilicity), bioavailability scores, and P-glycoprotein substrate likelihood. Key parameters include:
- Topological Polar Surface Area (TPSA) : Values <90 Ų suggest good membrane permeability.
- Lipinski’s Rule of Five : Compliance (MW ≤500, logP ≤5) indicates oral bioavailability potential .
How do structural modifications (e.g., substituent variations) impact its physicochemical properties?
Advanced Research Question
Substituent effects are analyzed via Hammett plots or Hansch analysis. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase polarity (↑TPSA) but reduce logP.
- Cycloalkyl groups (e.g., cyclopentyl) enhance steric bulk, affecting solubility and crystal packing .
What analytical challenges arise in resolving enantiomers or polymorphs of this compound?
Advanced Research Question
Chiral HPLC (e.g., Chiralpak columns) or SFC separates enantiomers, while powder XRD distinguishes polymorphs. Variable-temperature NMR can detect conformational polymorphism in solution .
How is the compound’s stability under accelerated degradation conditions (e.g., heat, light) assessed?
Advanced Research Question
Forced degradation studies involve:
- Thermal Stress : Heating at 40–80°C for 24–72 hours.
- Photolysis : Exposure to UV light (e.g., ICH Q1B guidelines).
Degradation products are profiled using LC-MS, with oxidative pathways (e.g., pyrrolidinone ring opening) prioritized .
What strategies optimize its solubility for in vivo studies without altering bioactivity?
Advanced Research Question
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
